![molecular formula C9H18N2O2 B1490742 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one CAS No. 1594570-13-4](/img/structure/B1490742.png)
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one, commonly known as MPM, is a relatively new research chemical in the family of stimulants. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one consists of a methoxy group attached to a piperidine ring, which is further connected to a propanone group with an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one are not fully detailed in the search results. It has a molecular weight of 186.25 g/mol .Scientific Research Applications
Structural Modifications for Reduced Mutagenicity
In the realm of drug development, structural modifications of compounds containing 3-methoxy-2-aminopyridine, which share structural similarities with 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one, have been explored to reduce mutagenic potential and drug-drug interactions. For instance, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, identified as a potent inhibitor of the oncogenic kinase bRAF, demonstrated significant safety risks due to mutagenicity and time-dependent drug-drug interactions (TDI) following metabolic oxidation. Researchers have successfully mitigated these risks through structural modifications that either reduced the electron density of the 3-methoxy-2-aminopyridine ring or blocked the reactive site following metabolic oxidation, thus reducing TDI and AMES mutagenicity (Palmer et al., 2012).
Synthesis of Radiolabeled Compounds for Neurological Studies
The synthesis of radiolabeled compounds for neurological studies has utilized derivatives structurally related to 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one. For example, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068) and its 3-[14C]-isotopomer from (L)-serine-[3-14C] has been reported. This process, involving deamination, esterification, and protection steps, provides a chiral and radiolabeled building block for further pharmacological studies, highlighting the importance of these compounds in exploring neurological receptors and pathways (Czeskis, 1998).
Application in Polymer Modification
Research has also focused on the functional modification of polymers through condensation reactions with amine compounds, including those structurally related to 2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one. This approach has been utilized to enhance the thermal stability and antibacterial properties of polymers, demonstrating the compound's relevance in materials science and engineering. Such modifications have led to polymers with improved performance characteristics suitable for medical applications, underscoring the versatility of these compounds beyond pharmaceutical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-amino-1-(3-methoxypiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRGXIAWRKWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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